Bicyclo[4.1.0]heptane-2-carboxylic acid
Description
Bicyclo[4.1.0]heptane-2-carboxylic acid (CAS 115420-37-6) is a bicyclic carboxylic acid featuring a seven-membered ring system with a [4.1.0] bridge structure. This compound is structurally distinct due to its fused cycloheptane rings, where one bridge contains four carbons and the other a single carbon. It is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to its rigid, non-planar geometry, which can influence stereochemical outcomes in reactions . Suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd. offer this compound for research and industrial applications, highlighting its commercial relevance .
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-3-1-2-5-4-7(5)6/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHXEBIYOIZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-carboxylic acid can be synthesized through various methods. Another method includes the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Transition-metal-free radical oxidation can be used to synthesize aza-bicyclo[4.1.0]heptane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include diiodomethane, zinc-copper couple, sodium ethoxide, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and solvents like diethyl ether to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclopropanation of aza-1,6-enynes yields functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
Scientific Research Applications
Antiviral Agents
BCHA has been utilized as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which have shown promising antiviral activity. A notable study synthesized various enantiomerically pure six-membered carbocyclic nucleosides derived from BCHA and tested their efficacy against viruses such as coxsackie B4 and HIV.
- Key Findings :
- Compound 3d, derived from BCHA, exhibited moderate antiviral activity against coxsackie B4 virus with an effective concentration (EC50) of 9.4 μg/mL and a selectivity index (SI) of 8.4 .
- The synthesis involved highly diastereoselective reactions, showcasing the versatility of BCHA as a scaffold for drug development .
Synthesis of Nucleoside Analogues
The bicyclic structure of BCHA allows for the creation of novel nucleoside analogues that mimic natural nucleotides. These compounds can be modified to enhance their biological activity and stability.
- Case Study :
Food Flavoring Agents
BCHA derivatives have been explored as potential flavoring substances in the food industry. Patents indicate that substituted bicyclo[4.1.0]heptane derivatives can impart desirable flavors to food products.
- Applications :
Comparative Analysis of Applications
| Application Area | Description | Key Compounds | Activity/Impact |
|---|---|---|---|
| Antiviral Agents | Development of nucleoside analogues for viral infections | Compound 3d | Moderate activity against coxsackie B4 |
| Synthesis of Nucleosides | Creation of carbocyclic nucleosides using BCHA as a scaffold | Various analogues | Enhanced stability and activity |
| Food Flavoring | Utilization of BCHA derivatives for flavor enhancement | Substituted bicyclo derivatives | Unique taste profiles |
Mechanism of Action
The mechanism by which bicyclo[4.1.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bicyclo[4.1.0]heptane-2-carboxylic acid with structurally related bicyclic carboxylic acids, focusing on their physical properties, synthesis, and applications.
Structural Differences
- Bridge Configuration: The [4.1.0] system in the target compound introduces a larger bridge compared to the [2.2.1] system in norbornane derivatives. This alters ring strain and steric hindrance, affecting reactivity and stability .
- Functional Groups: Derivatives like 2-hydroxy or tert-butoxycarbonylamino substituents (e.g., in and ) modify solubility and electronic properties, enabling applications in catalysis or drug design .
Physical and Chemical Properties
- Melting/Boiling Points: Bicyclo[2.2.1]heptane-2-carboxylic acid has a higher boiling point (134–136°C) than the [4.1.0] analog, likely due to stronger intermolecular forces in the norbornane framework . The parent hydrocarbon Bicyclo[4.1.0]heptane melts at -36.7°C, suggesting lower thermal stability for derivatives .
- Solubility: Hydroxylated derivatives (e.g., 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid) exhibit increased polarity, enhancing water solubility compared to non-hydroxylated analogs .
Industrial Relevance
- Both [2.2.1] and [4.1.0] analogs are marketed as building blocks by suppliers like Ambeed and CymitQuimica, with prices reflecting purity and functionalization (e.g., 2-hydroxy derivatives cost €497.00/50 mg) .
Biological Activity
Bicyclo[4.1.0]heptane-2-carboxylic acid (C8H12O2) is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological properties. The molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol. The structure consists of two fused cyclohexane rings with a carboxylic acid functional group, which is critical for its reactivity and interaction with biological targets.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Cycloaddition Reactions : Organocatalytic reactions can facilitate the formation of this compound from simpler precursors, allowing for high enantioselectivity under mild conditions .
- Photochemical Rearrangement : Photochemical methods have been explored to rearrange bicyclic precursors into bicyclo[4.1.0]heptane derivatives, showcasing the versatility of its synthesis .
Anticancer Properties
Research indicates that bicyclo[4.1.0]heptane derivatives exhibit promising anticancer activity. For instance, studies have shown that certain analogues can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis |
| Bicyclo[4.1.0]heptane derivatives | Cytotoxicity against various cancer cell lines | Cell cycle arrest |
Neuroprotective Effects
Some studies suggest that bicyclo[4.1.0]heptane compounds may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Synthesis and Evaluation of Nucleoside Analogues : A study synthesized new nucleoside analogues based on the bicyclo[4.1.0]heptane scaffold, demonstrating their effectiveness against certain viral infections . The biological assays indicated significant antiviral activity, suggesting potential applications in antiviral drug development.
- Toxicity Assessment : Toxicological studies have been conducted to evaluate the safety profile of this compound and its derivatives. Results indicate moderate toxicity levels; however, further studies are needed to clarify the safety margins for therapeutic use .
Q & A
Q. What are the common synthetic routes for bicyclo[4.1.0]heptane-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Jorgenson’s procedure , where bicyclo[4.1.0]heptane-7-carboxylic acid is acetylated using ethyllithium or similar reagents. Reaction conditions (e.g., temperature, solvent, stoichiometry) critically impact yield. For example, ethyllithium treatment yields 60% product (bp 121–123°C at 29 mm Hg), while acetylations yield up to 98% under optimized conditions . Key variables include solvent polarity (CCl₄ for IR analysis) and reaction time, which must be monitored via TLC or GC-MS to avoid side products like over-acetylated derivatives.
Q. How can this compound be characterized using spectroscopic methods?
- NMR : The compound’s bicyclic structure is confirmed by characteristic signals: δ 1.0–2.2 ppm (m, 11H for bridgehead and methylene protons) and δ 2.48 ppm (q, 2H for ethoxy groups in esters) .
- IR : A strong carbonyl stretch at 1670–1695 cm⁻¹ confirms carboxylic acid or ester functionality .
- Elemental analysis : Used to validate purity (e.g., C: 78.89%, H: 10.59% for C₁₀H₁₆O derivatives) .
Q. What thermodynamic properties (e.g., melting point, stability) are critical for handling this compound?
Bicyclo[4.1.0]heptane derivatives exhibit moderate thermal stability. For example, the parent carboxylic acid has a boiling point of 121–123°C (29 mm Hg), while acetylated derivatives boil at lower pressures (39–40°C at 0.25 mm Hg) . Storage under inert gas (N₂ or Ar) at room temperature in sealed containers is recommended to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does strain in the bicyclo[4.1.0]heptane ring system influence its reactivity in cycloaddition or sigmatropic shifts?
The norbornene-like strain in bicyclo[4.1.0]heptane derivatives enhances reactivity in [4+2] cycloadditions. Computational studies suggest that [1,5]-sigmatropic shifts are energetically feasible in bicyclo[4.1.0]heptane systems but are less favorable compared to bicyclo[5.1.0] analogs due to increased ring strain . Experimental validation requires monitoring via deuterium labeling or kinetic isotope effects .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for bicyclo[4.1.0]heptane derivatives?
Discrepancies in NMR data (e.g., δ 1.0–2.2 ppm vs. δ 0.8–2.3 ppm for bridgehead protons) often arise from solvent effects or isomeric impurities . To address this:
Q. How can organocatalysis be applied to synthesize enantiomerically pure bicyclo[4.1.0]heptane-2-carboxylates?
Asymmetric synthesis of bicyclo[2.2.1]heptane analogs via organocatalytic formal [4+2] cycloadditions has been reported. For bicyclo[4.1.0] systems, chiral catalysts (e.g., proline derivatives) could induce enantioselectivity by stabilizing transition states through hydrogen bonding. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM) and catalyst loading (5–10 mol%) .
Methodological Considerations
Q. What computational tools are suitable for modeling the electronic structure of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) can predict bond angles, strain energy, and frontier molecular orbitals.
- Molecular dynamics simulations assess conformational flexibility under thermal stress .
- Software: Gaussian, ORCA, or CP2K for quantum mechanics; AMBER or GROMACS for dynamics .
Q. How can researchers design control experiments to validate the absence of side reactions (e.g., ring-opening) during functionalization?
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to detect intermediates.
- Isolation of byproducts : Use preparative chromatography to identify and characterize side products (e.g., ring-opened dienes or epoxides) .
- Isotopic labeling : Introduce ¹³C or ²H at bridgehead positions to track bond cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
